molecular formula C21H17F3N4OS B2629141 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 894023-87-1

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2629141
CAS No.: 894023-87-1
M. Wt: 430.45
InChI Key: ZDKLUIGDOPFFNT-UHFFFAOYSA-N
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Description

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a benzamide moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through a cyclization reaction involving appropriate thioamide and hydrazine derivatives under acidic or basic conditions.

    Introduction of the m-tolyl group: This step involves the substitution of a suitable precursor with m-tolyl halides or related reagents.

    Attachment of the ethyl linker: This can be done through alkylation reactions using ethyl halides or similar reagents.

    Incorporation of the trifluoromethylbenzamide moiety: This final step involves the coupling of the intermediate with 4-(trifluoromethyl)benzoic acid or its derivatives under amide bond-forming conditions.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, amines, and alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving thiazole and triazole derivatives.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: Its unique properties may be explored for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the benzamide moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The thiazolo[3,2-b][1,2,4]triazole core may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target.

Comparison with Similar Compounds

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds with thiazole cores, which may exhibit similar biological activities but differ in their substituents and overall properties.

    Triazole Derivatives: Compounds with triazole cores, which may share some biological activities but have different structural features.

    Benzamide Derivatives: Compounds with benzamide moieties, which may have similar binding properties but differ in their core structures.

The uniqueness of this compound lies in its combination of these structural elements, which may result in distinct biological and chemical properties.

Properties

IUPAC Name

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4OS/c1-13-3-2-4-15(11-13)18-26-20-28(27-18)17(12-30-20)9-10-25-19(29)14-5-7-16(8-6-14)21(22,23)24/h2-8,11-12H,9-10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKLUIGDOPFFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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